molecular formula C13H13ClN2O3S B14199231 N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide CAS No. 833455-55-3

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide

Cat. No.: B14199231
CAS No.: 833455-55-3
M. Wt: 312.77 g/mol
InChI Key: SNPVCUNFLUMOJV-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is a chemical compound with the molecular formula C13H13ClN2O3S It is known for its unique structure, which includes a chlorophenoxy group attached to a pyridine ring, further connected to an ethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide typically involves the reaction of 4-chlorophenol with 3-bromopyridine under basic conditions to form the intermediate 3-(4-chlorophenoxy)pyridine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or pyridine derivatives.

Scientific Research Applications

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenoxy)pyridin-4-yl]methanesulfonamide
  • N-[3-(4-chlorophenoxy)pyridin-4-yl]propylsulfonamide

Uniqueness

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

833455-55-3

Molecular Formula

C13H13ClN2O3S

Molecular Weight

312.77 g/mol

IUPAC Name

N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide

InChI

InChI=1S/C13H13ClN2O3S/c1-2-20(17,18)16-12-7-8-15-9-13(12)19-11-5-3-10(14)4-6-11/h3-9H,2H2,1H3,(H,15,16)

InChI Key

SNPVCUNFLUMOJV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=C(C=NC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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